is a fluorinated building block with the molecular formula C8H3F3 . It has a molecular weight of 156.11 g/mol . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . or greater .
This compound may be used in the synthesis of electronic devices . .
5-Ethynyl-1,2,3-trifluorobenzene has been mentioned in the context of the synthesis of electronic devices . .
There is a study that involves the synthesis and structural, electrochemical, and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene
5-Ethynyl-1,2,3-trifluorobenzene is an organic compound with the molecular formula C₈H₃F₃ and a CAS number of 158816-55-8. This compound features a benzene ring substituted with an ethynyl group at the fifth position and three fluorine atoms at the first, second, and third positions. The presence of fluorine atoms significantly influences the compound's electronic properties, making it a subject of interest in various chemical and biological studies. Its structure can be represented as follows:
textF | F - C - C ≡ C - C | | F H
As there's no known biological function for 5-ethynyl-1,2,3-trifluorobenzene, a mechanism of action is not applicable at this point.
Several synthesis methods for 5-Ethynyl-1,2,3-trifluorobenzene have been reported:
5-Ethynyl-1,2,3-trifluorobenzene has potential applications in:
Interaction studies involving 5-Ethynyl-1,2,3-trifluorobenzene primarily focus on its reactivity with various electrophiles and nucleophiles. Its trifluoromethyl groups significantly affect its interaction profile by enhancing electrophilicity. Additionally, studies may explore its interactions with biological macromolecules to assess potential pharmacological activities.
Several compounds share structural features with 5-Ethynyl-1,2,3-trifluorobenzene. A comparison highlights its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Ethenyl-1,2,3-trifluorobenzene | C₈H₅F₃ | Contains a double bond instead of a triple bond |
1-Trifluoromethyl-4-ethynylbenzene | C₉H₇F₃ | Ethynyl group at para position; different reactivity |
4-Trifluoromethylphenylacetylene | C₉H₇F₃ | Similar ethynyl functionality; different substitution pattern |
5-Ethynyl-1,2,3-trifluorobenzene is distinguished by its specific substitution pattern on the benzene ring and the presence of three fluorine atoms in adjacent positions. This arrangement alters its reactivity and potential applications compared to similar compounds.
Flammable;Irritant